molecular formula C9H10INO B3242597 N-(2-Iodoethyl)benzamide CAS No. 15257-86-0

N-(2-Iodoethyl)benzamide

Cat. No. B3242597
CAS RN: 15257-86-0
M. Wt: 275.09 g/mol
InChI Key: QVVVOJZUNOCISE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Benzamides, including “N-(2-Iodoethyl)benzamide”, can undergo various chemical reactions. For instance, they can be synthesized through direct condensation of benzoic acids and amines . Additionally, benzamides can be used as intermediates in the synthesis of other compounds .

Scientific Research Applications

Dopamine Receptor Research

N-(2-Iodoethyl)benzamide derivatives, such as [125I]iodosulpride, have been pivotal in dopamine receptor research. These derivatives have been used to map the distribution of D-2 dopamine receptors in the brain, revealing their presence in both established dopaminergic areas and regions where dopaminergic innervation was unknown or controversial. This research suggests a broader physiological and pathophysiological role for cerebral dopamine receptors than previously thought (Martres, Bouthenet, Salès, Sokoloff, & Schwartz, 1985).

Melanoma Research

Several studies have utilized radioiodinated N-(dialkylaminoalkyl)benzamides for melanoma imaging. These compounds have shown high melanoma uptake and selectivity, demonstrating potential for both diagnostic imaging and targeted radionuclide therapy in melanoma patients. The uptake of these benzamides in melanoma is not mediated by a specific mechanism such as sigma-receptor binding but likely involves blood clearance rates and metabolic stability (Eisenhut, Hull, Mohammed, Mier, Lay, Just, Gorgas, Lehmann, & Haberkorn, 2000).

Radiotracer Development

N-(2-Iodoethyl)benzamide derivatives have been evaluated as radiotracers, particularly in the context of sigma receptor scintigraphy. These radiotracers have been explored for their potential in visualizing primary tumors in vivo, such as breast cancer. Studies have shown that certain iodobenzamides can accumulate in breast tumors, offering potential for noninvasive assessment of tumor proliferation (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Future Directions

Benzamides, including “N-(2-Iodoethyl)benzamide”, have potential for further study due to their various biological activities. For instance, a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole were designed by bioisosterism and showed good larvicidal activities against mosquito larvae and fungicidal activities against various fungi . This suggests that “N-(2-Iodoethyl)benzamide” and similar compounds could be further studied for their potential pesticidal activities.

properties

IUPAC Name

N-(2-iodoethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVVOJZUNOCISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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